molecular formula C19H28BrNO3 B14460190 3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate CAS No. 74051-32-4

3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate

Cat. No.: B14460190
CAS No.: 74051-32-4
M. Wt: 398.3 g/mol
InChI Key: MTGSHEVWFROGOP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate involves the reaction of tropine with methyl bromide in the presence of a base to form the quaternary ammonium compound . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-8-methyl-1-alpha-H,5-alpha-H-tropanium bromide 4-hydroxy-2-phenylbutanoate is unique due to its specific structure, which allows it to effectively block muscarinic receptors and provide antispasmodic and anti-ulcer effects. Its quaternary ammonium structure also makes it less likely to cross the blood-brain barrier, reducing central nervous system side effects compared to other similar compounds .

Properties

CAS No.

74051-32-4

Molecular Formula

C19H28BrNO3

Molecular Weight

398.3 g/mol

IUPAC Name

(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 4-hydroxy-2-phenylbutanoate;bromide

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)15-8-9-16(20)13-17(12-15)23-19(22)18(10-11-21)14-6-4-3-5-7-14;/h3-7,15-18,21H,8-13H2,1-2H3;1H/q+1;/p-1

InChI Key

MTGSHEVWFROGOP-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C(CCO)C3=CC=CC=C3)C.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.